![molecular formula C10H20O6 B1591003 Butyl-a-D-glucopyranoside CAS No. 25320-93-8](/img/structure/B1591003.png)
Butyl-a-D-glucopyranoside
Overview
Description
Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .
Synthesis Analysis
The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .Molecular Structure Analysis
The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .Physical And Chemical Properties Analysis
Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .Scientific Research Applications
Antimicrobial Agents
Butyl-a-D-glucopyranoside derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating various bacterial and fungal infections .
Enzyme Activity Studies
Research has been conducted on enzymes like β-Glucosidases, which play a role in the hydrolysis of glycosidic bonds in glucopyranosides. Understanding the enzyme’s activity can lead to advancements in biochemical applications .
Glycosyl Donor Synthesis
Butyl-a-D-glucopyranoside is used in enzymatic synthesis as a glycosyl donor. This is crucial for the production of various glycosylated compounds, including pharmaceuticals and bioactive molecules .
Bioenzymatic Synthesis
The compound has been used in bioenzymatic methods for synthesizing butyl glucoside at high temperatures, which is significant for industrial applications due to its favorable properties .
Surfactant Properties
Butyl-a-D-glucopyranoside exhibits surfactant behavior, making it useful in industries that require agents with critical micellar concentration and properties like wetting and decontamination .
Industrial Cosolvent
Due to its excellent wetting, penetration, and decontamination properties, Butyl-a-D-glucopyranoside is an effective industrial cosolvent, particularly in formulations requiring such characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
Butyl-a-D-glucopyranoside is a versatile carbohydrate derivative that is extensively employed in the field of biomedicine . It functions as a non-ionic surfactant, playing a significant role in enhancing solubility and stability in drug formulations .
Mode of Action
The interaction of Butyl-a-D-glucopyranoside with its targets primarily involves enhancing the solubility and stability of drug formulations . This compound is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Biochemical Pathways
Butyl-a-D-glucopyranoside affects the biochemical pathways involved in drug delivery systems, biotechnological explorations, and pharmaceutical analysis . It is synthesized via reverse hydrolysis or by transglucosylation reactions . The enzyme-catalyzed reactions under mild conditions have gained considerable attention due to their regio- and stereo-selectivity .
Pharmacokinetics
It is known that this compound plays a significant role in enhancing the solubility and stability of drug formulations , which could indirectly influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Butyl-a-D-glucopyranoside’s action primarily involve enhancing the therapeutic potential of drugs . This enhancement can render it invaluable in the treatment of numerous ailments, encompassing cancer, diabetes, and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of Butyl-a-D-glucopyranoside can be influenced by various environmental factors. For instance, the synthesis of this compound involves non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . These factors can significantly impact the compound’s action and its overall effectiveness.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-SPFKKGSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-a-D-glucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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